3-(Trifluoromethyl)isonicotinimidamide
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Overview
Description
3-(Trifluoromethyl)isonicotinimidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isonicotinimidamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation, which uses reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) under specific conditions . Another method involves the use of trifluoromethanesulfanylamide in the presence of bismuth (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)isonicotinimidamide often employs flow chemistry techniques, which allow for safe and controlled reactions in closed systems of small tubes. This method enhances the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the isonicotinimidamide structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium trifluoromethanesulfinate (CF3SO2Na), trifluoromethanesulfanylamide, and bismuth (III) chloride . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative trifluoromethylation of indoles with CF3SO2Na can yield 2-trifluoromethylindoles .
Scientific Research Applications
3-(Trifluoromethyl)isonicotinimidamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)isonicotinimidamide involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity, making it effective in various applications . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride .
Uniqueness
3-(Trifluoromethyl)isonicotinimidamide is unique due to its specific structure, which combines the properties of the trifluoromethyl group with the isonicotinimidamide framework. This combination results in a compound with enhanced chemical stability, lipophilicity, and biological activity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H6F3N3 |
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Molecular Weight |
189.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-3-13-2-1-4(5)6(11)12/h1-3H,(H3,11,12) |
InChI Key |
MNJBLGZMPVUQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=N)N)C(F)(F)F |
Origin of Product |
United States |
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